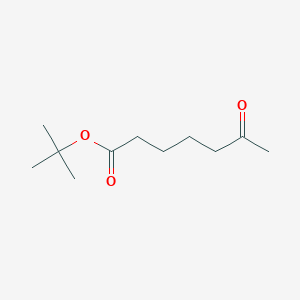![molecular formula C19H13IN2O2S2 B8663334 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-57-7](/img/structure/B8663334.png)
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of benzenesulfonyl, iodo, and phenylsulfanyl groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through thiolation reactions using reagents like thiophenol and a suitable oxidizing agent.
Industrial production methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Analyse Des Réactions Chimiques
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the iodo and phenylsulfanyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridines: These compounds share a similar fused bicyclic structure but contain a sulfur atom in place of the nitrogen atom in the pyridine ring. They exhibit different reactivity and biological activities.
Pyridine Derivatives: Compounds like 2-alkylated pyridines or pyridine N-oxides have different substituents and exhibit unique chemical and biological properties.
Propriétés
Numéro CAS |
923583-57-7 |
|---|---|
Formule moléculaire |
C19H13IN2O2S2 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodo-5-phenylsulfanylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H13IN2O2S2/c20-18-13-22(26(23,24)16-9-5-2-6-10-16)19-17(18)11-15(12-21-19)25-14-7-3-1-4-8-14/h1-13H |
Clé InChI |
PBWKZZBBKXFPFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(N=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)

![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
![2-Methyl-2-[(2-phenylethyl)amino]propanenitrile](/img/structure/B8663271.png)

![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)


![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)

![2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine](/img/structure/B8663337.png)



